molecular formula C26H24N2O6 B11102342 benzene-1,4-diylbis[nitrilo(E)methylylidene-2-methoxybenzene-4,1-diyl] diacetate

benzene-1,4-diylbis[nitrilo(E)methylylidene-2-methoxybenzene-4,1-diyl] diacetate

Cat. No.: B11102342
M. Wt: 460.5 g/mol
InChI Key: KYXDOQLFKTXUNK-UHFFFAOYSA-N
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Description

4-({[4-({(E)-1-[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)PHENYL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-({(E)-1-[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)PHENYL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE typically involves a multi-step process. One common method starts with the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature. This reaction produces an intermediate imine compound, which is then further reacted with acetic anhydride to introduce the acetyloxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-({[4-({(E)-1-[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)PHENYL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino groups to amines.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-containing compounds.

Scientific Research Applications

4-({[4-({(E)-1-[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)PHENYL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[4-({(E)-1-[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)PHENYL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[4-({(E)-1-[4-(ACETYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO)PHENYL]IMINO}METHYL)-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[[4-[(4-acetyloxy-3-methoxyphenyl)methylideneamino]phenyl]iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C26H24N2O6/c1-17(29)33-23-11-5-19(13-25(23)31-3)15-27-21-7-9-22(10-8-21)28-16-20-6-12-24(34-18(2)30)26(14-20)32-4/h5-16H,1-4H3

InChI Key

KYXDOQLFKTXUNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC(=C(C=C3)OC(=O)C)OC)OC

Origin of Product

United States

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